5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride
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Overview
Description
5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride: is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride typically involves the use of readily available aminocarbonyl compounds. A common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield. This method can be scaled up for bulk production .
Industrial Production Methods: Industrial production methods for this compound often involve the use of palladium-catalyzed reactions. For instance, the Larock indole synthesis and the Buchwald–Hartwig amination/C–H activation reaction are utilized to form the key pyrrolo[2,3-c]carbazole unit .
Chemical Reactions Analysis
Types of Reactions: 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to yield reduced derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium.
Major Products: The major products formed from these reactions include various functionalized derivatives that retain the core pyrrolo[1,2-c]imidazole structure .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their interactions with various biological targets .
Medicine: Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The pathways involved often include the inhibition of signal transduction processes or the modulation of gene expression .
Comparison with Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Pyrrole: A five-membered ring with one nitrogen atom, used in the synthesis of various pharmaceuticals.
Indole: A fused ring system combining benzene and pyrrole, widely studied for its biological properties.
Uniqueness: 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride is unique due to its fused ring system, which combines the properties of both pyrrole and imidazole. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2241141-67-1 |
---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.6 |
Purity |
95 |
Origin of Product |
United States |
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